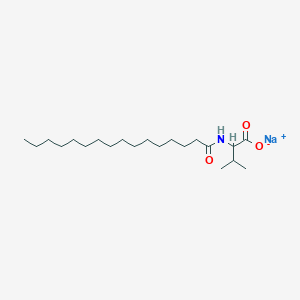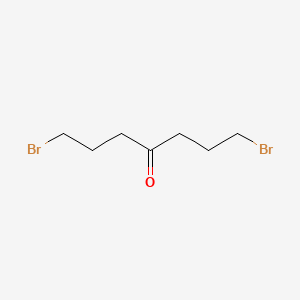
1-Aminoindan sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoindan sulfate can be synthesized through several methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-aminoindan. The sulfate salt is then formed by reacting 1-aminoindan with sulfuric acid.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the resolution of racemic 1-aminoindan using chiral resolving agents like D-mandelic acid. The process includes heating the racemic mixture with the resolving agent in a solvent mixture of alcohol and water, followed by crystallization and separation to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoindan sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Indanone, 1-indancarboxylic acid.
Reduction: Various substituted indanes and amines.
Substitution: N-substituted indanamines.
Scientific Research Applications
1-Aminoindan sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminoindan sulfate involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
1-Aminoindan sulfate can be compared with other similar compounds such as:
2-Aminoindan: Similar structure but with the amino group attached to the second carbon of the indane ring.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with a similar indane backbone but with additional hydrogenation.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner compared to its analogs
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-amine;sulfuric acid |
InChI |
InChI=1S/C9H11N.H2O4S/c10-9-6-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-4,9H,5-6,10H2;(H2,1,2,3,4) |
InChI Key |
OTAFYGOGVVSKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)



![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)


![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)

